molecular formula C24H34O15 B2544173 Glomeratose A CAS No. 202471-84-9

Glomeratose A

Cat. No.: B2544173
CAS No.: 202471-84-9
M. Wt: 562.521
InChI Key: PQHNJDATPYXLIX-VTBWEEDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glomeratose A is a naturally occurring compound isolated from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. It is known for its role as a lactate dehydrogenase inhibitor, which makes it significant in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glomeratose A is primarily extracted from Polygala tenuifolia. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to achieve high purity .

Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may offer alternative production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Glomeratose A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Glomeratose A has a wide range of scientific research applications, including:

Mechanism of Action

Glomeratose A exerts its effects primarily by inhibiting lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate during glycolysis. By inhibiting this enzyme, this compound disrupts the metabolic pathways of cells, particularly cancer cells that rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

  • Sibiricose A5
  • Sibiricose A6
  • Tenuifoliside A
  • Tenuifoliside B
  • Tenuifoliside C
  • Sibiricaxanthone B
  • Polygalaxanthone III

Uniqueness: Glomeratose A stands out due to its specific inhibition of lactate dehydrogenase and its unique structural features, which contribute to its potent biological activity. Its high purity and well-documented effects make it a preferred choice for research and potential therapeutic applications .

Properties

IUPAC Name

[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHNJDATPYXLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glomeratose A
Reactant of Route 2
Glomeratose A
Reactant of Route 3
Glomeratose A
Reactant of Route 4
Glomeratose A
Reactant of Route 5
Glomeratose A
Reactant of Route 6
Glomeratose A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.